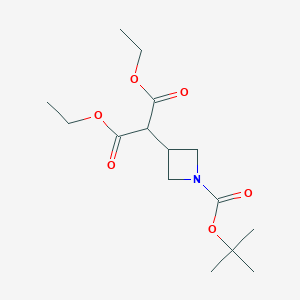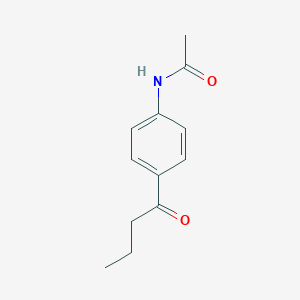
N-(4-Butyrylphenyl)acetamide
概述
描述
N-(4-Butyrylphenyl)acetamide, also known as N-(p-butyrylphenyl)acetamide, is a chemical compound that belongs to the class of amides. It is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and methanol. N-(4-Butyrylphenyl)acetamide has been widely studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and neuroprotective effects.
作用机制
The exact mechanism of action of N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide is not fully understood. However, it is believed to act through the modulation of the endocannabinoid system, which is involved in pain perception, inflammation, and neuroprotection. N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to bind to the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in the regulation of inflammation and pain. By binding to CB2, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide can modulate the activity of immune cells and reduce inflammation and pain.
生化和生理效应
N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
实验室实验的优点和局限性
N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in experiments. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to its use. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it has not been extensively tested for toxicity, which means that its safety profile is not well established.
未来方向
There are several future directions for research on N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide. One direction is to further investigate its mechanism of action, particularly its interaction with the endocannabinoid system. This could lead to the development of new drugs that target the CB2 receptor and have analgesic, anti-inflammatory, and neuroprotective effects. Another direction is to explore its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Finally, more research is needed to establish its safety profile and potential side effects, particularly with long-term use.
科学研究应用
N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic properties, which makes it a potential candidate for the development of new pain management drugs. It has also been found to exhibit anti-inflammatory effects, which could be useful in the treatment of inflammatory conditions like arthritis. Additionally, N-(4-Butyrylphenyl)acetamide(4-Butyrylphenyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
属性
CAS 编号 |
13211-00-2 |
|---|---|
产品名称 |
N-(4-Butyrylphenyl)acetamide |
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
N-(4-butanoylphenyl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-3-4-12(15)10-5-7-11(8-6-10)13-9(2)14/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
NYUNVUICRAJDLH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(C=C1)NC(=O)C |
规范 SMILES |
CCCC(=O)C1=CC=C(C=C1)NC(=O)C |
同义词 |
N-(4-butyrylphenyl)acetamide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

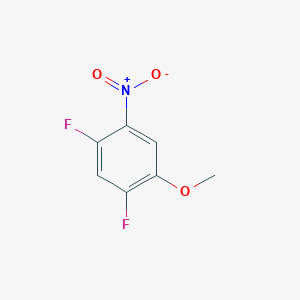
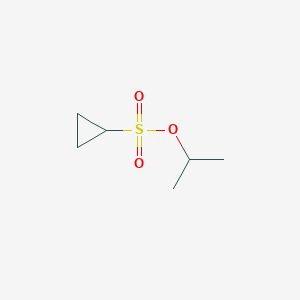
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)
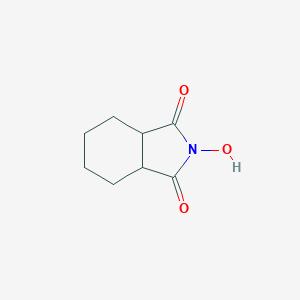
![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
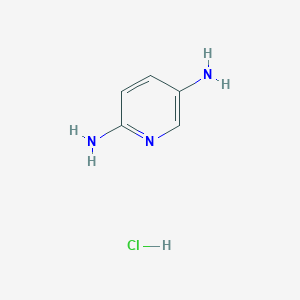
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
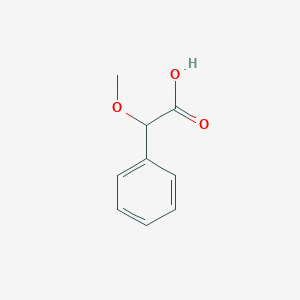
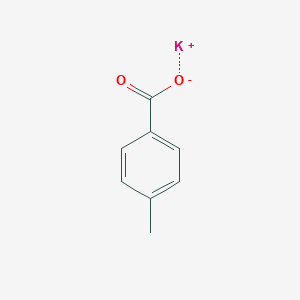
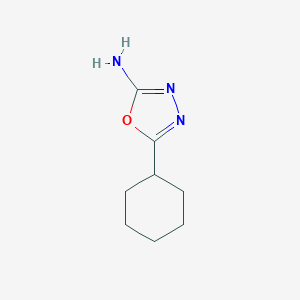
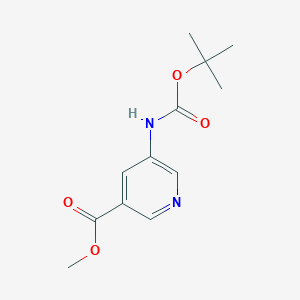
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
